molecular formula C19H16N2O3 B2926300 3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1207041-66-4

3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No. B2926300
M. Wt: 320.348
InChI Key: VHMSVPAXBGSOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, ChemSpider ID, etc .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the types of reactions the compound can undergo .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, etc .

Scientific Research Applications

Corrosion Inhibition

  • Study 1: The compound 6′-(4-methoxyphenyl)-1′-phenyl-2′-thioxo-2′,3′-dihydro-1′H-spiro[indoline-3,4′-pyrimidine]-2-one (MPTS) was investigated for its corrosion inhibition effect on mild steel in HCl solution. Electrochemical and quantum studies indicated that MPTS acts as a mixed inhibitor, adhering to Langmuir's adsorption isotherm (Yadav et al., 2015).

Molecular Structure Analysis

  • Study 2: Research on 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine revealed insights into the molecular structure of similar compounds, showing specific dihedral angles and hydrogen bonding patterns in the crystal structure (Koh & Lee, 2018).

Antiviral Activity

  • Study 3: A study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed these compounds to have significant inhibitory activity against retroviruses, suggesting their potential use in antiviral therapies (Hocková et al., 2003).

Antioxidant and Anticancer Activities

  • Study 4: Pyrano[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine-5-one derivatives, closely related in structure, were synthesized and evaluated for their antioxidant and anticancer activities. These new fused heterocyclic systems showed considerable chemical and pharmacological potential (Mahmoud et al., 2017).

Inhibitor Mechanisms

  • Study 5: Thiopyrimidine derivatives, including 5-cyano-6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4-one, were studied as corrosion inhibitors for mild steel in hydrochloric acid. Their effectiveness and mechanism of action were examined through various electrochemical and analytical methods (Singh et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-16-9-7-15(8-10-16)18(22)12-21-13-20-17(11-19(21)23)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSVPAXBGSOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.